3-Butyne-1-thiol 3-Butyne-1-thiol
Brand Name: Vulcanchem
CAS No.: 77213-87-7
VCID: VC8000051
InChI: InChI=1S/C4H6S/c1-2-3-4-5/h1,5H,3-4H2
SMILES: C#CCCS
Molecular Formula: C4H6S
Molecular Weight: 86.16 g/mol

3-Butyne-1-thiol

CAS No.: 77213-87-7

Cat. No.: VC8000051

Molecular Formula: C4H6S

Molecular Weight: 86.16 g/mol

* For research use only. Not for human or veterinary use.

3-Butyne-1-thiol - 77213-87-7

Specification

CAS No. 77213-87-7
Molecular Formula C4H6S
Molecular Weight 86.16 g/mol
IUPAC Name but-3-yne-1-thiol
Standard InChI InChI=1S/C4H6S/c1-2-3-4-5/h1,5H,3-4H2
Standard InChI Key BCBDIPGKPAERPG-UHFFFAOYSA-N
SMILES C#CCCS
Canonical SMILES C#CCCS

Introduction

Chemical and Physical Properties

3-Butyne-1-thiol possesses a molecular weight of 86.16 g/mol and a boiling point of approximately 100°C . The compound’s structure combines a triple bond between C2 and C3 with a thiol group at C1, enabling dual reactivity in nucleophilic and electrophilic reactions. Comparative data with related thiols highlight its distinctive properties (Table 1).

Table 1: Comparative Properties of Selected Thiols

CompoundMolecular FormulaBoiling Point (°C)Functional Groups
3-Butyne-1-thiolC₄H₆S100Alkyne, Thiol
Butane-1-thiolC₄H₁₀S98Thiol
3-Methyl-2-butene-1-thiolC₅H₈S115Alkene, Thiol

The alkyne moiety enhances electron-withdrawing effects, polarizing the S-H bond and increasing acidity compared to saturated thiols .

Synthesis Methods

Industrial-scale synthesis of 3-Butyne-1-thiol leverages adaptations of Grignard reagent methodologies. A patent detailing the production of 3-butyne-1-ol (CN102320927A) provides a foundational approach :

  • Grignard Reagent Formation: Chlorobutane reacts with magnesium chips and bromoethane at 60°C to form monoethynyl magnesium chloride.

  • Epoxide Addition: Ethylene oxide in tetrahydrofuran (THF) is slowly added to the Grignard reagent at 0–10°C, facilitating alkoxide intermediate formation.

  • Quenching and Purification: Hydrolysis with water followed by THF recovery via distillation yields the product.

For thiol derivation, substituting ethylene oxide with thiourea or hydrogen sulfide in the final step could introduce the -SH group. This method offers yields exceeding 80% under optimized conditions .

Chemical Reactivity

Hydroxyl Radical Oxidation

Theoretical studies on 3-Methyl-2-butene-1-thiol (MBT) reveal that hydroxyl radicals (- OH) preferentially add to alkene carbons, forming stable adducts . By analogy, 3-Butyne-1-thiol’s triple bond may undergo similar additions, with calculated activation barriers of −4.1 kcal/mol favoring adduct formation over H-abstraction . Kinetic simulations predict a rate constant of 6.1×10116.1 \times 10^{-11} cm³ molecule⁻¹ s⁻¹ at 298 K, indicating moderate reactivity under atmospheric conditions .

Nucleophilic Substitution

The sulfhydryl group participates in SN2 reactions with alkyl halides. For example, reaction with methyl iodide in the presence of NaH yields methylthio derivatives:
C₄H₅S+CH₃IC₄H₅S-CH₃+I\text{C₄H₅S}^- + \text{CH₃I} \rightarrow \text{C₄H₅S-CH₃} + \text{I}^-
This reactivity is exploited in synthesizing thioether ligands for metal coordination complexes.

Applications and Industrial Relevance

Polymer Chemistry

The alkyne group enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This facilitates the development of sulfur-containing polymers with enhanced thermal stability.

Catalysis

Palladium complexes incorporating 3-Butyne-1-thiol as a ligand exhibit improved activity in cross-coupling reactions, attributed to electron donation from the thiol group.

CompoundOSHA PEL (ppm)NIOSH REL (ppm)
Butane-1-thiol100.5
Ethanethiol101

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